(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid
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Overview
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a cyclopropylmethyl group, and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the cyclopropylmethyl group. The cyclohexanecarboxylic acid moiety is then incorporated through a series of reactions that may include esterification, amidation, and hydrolysis.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as those described above, but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: Introduction of different substituents on the cyclopropylmethyl group or the cyclohexane ring.
Amidation: Formation of amides through reaction with amines.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or other organic solvents.
Substitution: Various alkyl halides or nucleophiles under basic or acidic conditions.
Amidation: Coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce various functional groups onto the cyclopropylmethyl or cyclohexane moieties.
Scientific Research Applications
(1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid has several applications in scientific research:
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of various compounds.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection under controlled conditions .
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-((Tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid: Lacks the cyclopropylmethyl group, making it less sterically hindered.
(1r,4r)-4-((Cyclopropylmethyl)amino)cyclohexanecarboxylic acid: Lacks the Boc protecting group, making it more reactive under certain conditions.
(1r,4r)-4-((Tert-butoxycarbonyl)(methyl)amino)cyclohexanecarboxylic acid: Contains a methyl group instead of a cyclopropylmethyl group, affecting its steric and electronic properties.
Uniqueness
The presence of both the Boc protecting group and the cyclopropylmethyl group in (1r,4r)-4-((Tert-butoxycarbonyl)(cyclopropylmethyl)amino)cyclohexanecarboxylic acid makes it unique. The Boc group provides stability during synthesis, while the cyclopropylmethyl group introduces steric hindrance and potential biological activity .
Properties
Molecular Formula |
C16H27NO4 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
4-[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17(10-11-4-5-11)13-8-6-12(7-9-13)14(18)19/h11-13H,4-10H2,1-3H3,(H,18,19) |
InChI Key |
KPQPKJGYPDFAEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1CC1)C2CCC(CC2)C(=O)O |
Origin of Product |
United States |
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